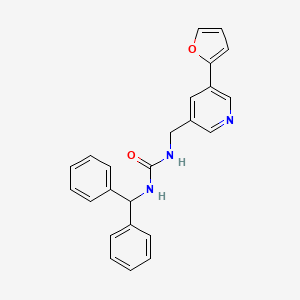1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
CAS No.: 2320928-54-7
Cat. No.: VC7176539
Molecular Formula: C24H21N3O2
Molecular Weight: 383.451
* For research use only. Not for human or veterinary use.

| CAS No. | 2320928-54-7 |
|---|---|
| Molecular Formula | C24H21N3O2 |
| Molecular Weight | 383.451 |
| IUPAC Name | 1-benzhydryl-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C24H21N3O2/c28-24(26-16-18-14-21(17-25-15-18)22-12-7-13-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-15,17,23H,16H2,(H2,26,27,28) |
| Standard InChI Key | DBQHVFLTXPTZLZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Synthesis
The synthesis of 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions:
Step 1: Preparation of the Pyridine Intermediate
-
The pyridine moiety with a furan substituent can be synthesized via Suzuki coupling or other cross-coupling reactions using a furan-based boronic acid and a halopyridine.
Step 2: Urea Formation
-
The benzhydryl group can be introduced by reacting diphenylmethanamine with an isocyanate derivative or carbamoyl chloride under controlled conditions.
Step 3: Final Assembly
-
The urea derivative is formed by coupling the pyridine intermediate with the benzhydryl urea precursor using reagents like carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid or amine groups.
Applications and Biological Activity
3.1 Medicinal Chemistry
Urea derivatives, including compounds like this one, are known for their versatility in drug design:
-
Anticancer Potential: Urea scaffolds often exhibit inhibitory effects on kinases such as BRAF or VEGFR, making them candidates for anticancer therapies.
-
Antimicrobial Activity: The presence of heterocyclic rings (pyridine and furan) enhances interactions with microbial enzymes.
-
Enzyme Inhibition: Urea groups are involved in hydrogen bonding with active sites of enzymes, leading to potential applications as enzyme inhibitors.
3.2 Structure–Activity Relationship (SAR)
The combination of aromatic groups (benzhydryl, pyridine-furan) and the urea linkage suggests potential for high binding affinity to biological targets. Modifications at the furan or pyridine positions could optimize activity.
Analytical Data
| Technique | Purpose | Expected Results |
|---|---|---|
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation | Signals corresponding to aromatic protons and urea NH groups |
| Mass Spectrometry (MS) | Molecular weight determination | Peak at ~357 m/z |
| IR Spectroscopy | Functional group identification | Peaks for NH (3300 cm⁻¹), C=O (1700 cm⁻¹), and aromatic C-H (3100 cm⁻¹) |
| X-ray Crystallography | 3D structural analysis | Confirmation of molecular geometry |
Potential Research Directions
-
Biological Testing: Evaluate the compound's efficacy against cancer cell lines or microbial strains.
-
Docking Studies: Use computational methods to predict binding affinities with protein targets.
-
Derivatization: Modify the furan or pyridine groups to explore SAR and enhance activity.
This compound represents an exciting area of study due to its structural complexity and potential applications in medicinal chemistry. Further research into its synthesis optimization, biological evaluation, and SAR studies could unlock new therapeutic possibilities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume